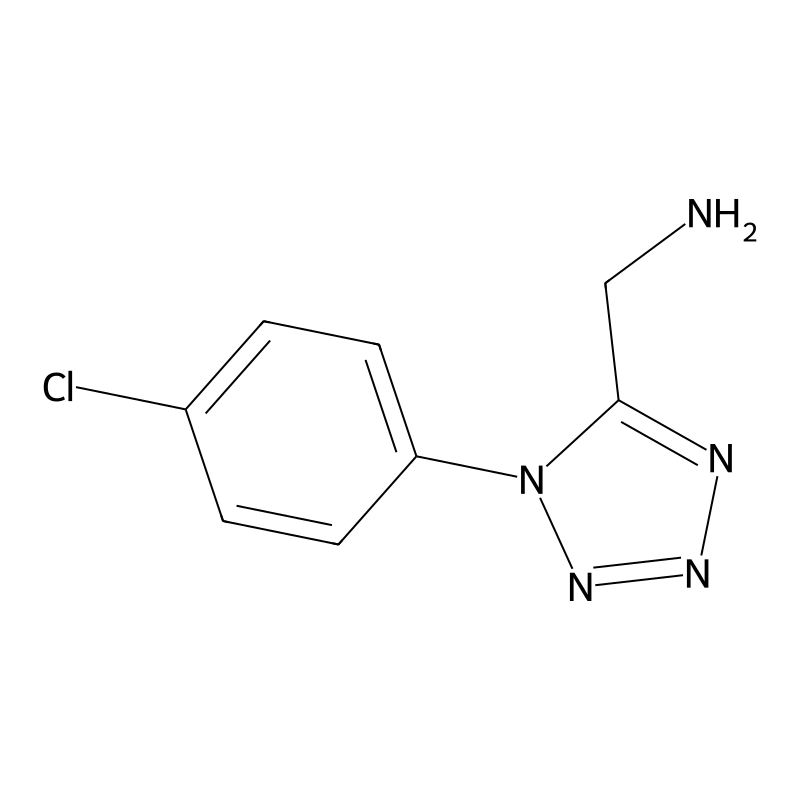

(1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine is a chemical compound characterized by the presence of a tetrazole ring, which is a five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom. This compound features a 4-chlorophenyl substituent attached to the tetrazole ring and a methanamine group, which contributes to its unique chemical properties. The compound is known for its potential applications in medicinal chemistry and as a building block for synthesizing more complex molecules.

- Oxidation: The methanamine group can be oxidized to form corresponding oximes or nitriles. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert any nitro groups present to amine groups, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Both the tetrazole ring and the chlorophenyl group can participate in substitution reactions, such as halogenation or alkylation, using reagents like alkyl halides or halogenating agents.

(1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine exhibits notable biological activity, particularly in medicinal chemistry. It may interact with various molecular targets, including enzymes and receptors, potentially modulating their activity through binding interactions. The presence of the tetrazole ring enhances its binding affinity and specificity, while the methanamine group may improve its solubility and bioavailability. Tetrazoles are recognized for their bioisosteric properties relative to carboxylic acids and amides, making them valuable in drug design .

The synthesis of (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine typically involves several key steps:

- Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

- Substitution with 4-Chlorophenyl Group: A nucleophilic aromatic substitution reaction introduces the 4-chlorophenyl group into the tetrazole structure.

- Introduction of the Methanamine Group: This step often involves reductive amination using a suitable reducing agent like sodium borohydride.

- Formation of Hydrochloride Salt: The final product can be converted into its hydrochloride salt by treating it with hydrochloric acid.

The compound has several applications in various fields, including:

- Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in creating new therapeutic agents.

- Coordination Chemistry: It can act as a ligand in coordination chemistry, forming metal complexes that serve as catalysts in organic reactions.

- Synthetic Chemistry: As a building block, it is useful in synthesizing more complex organic molecules due to its reactive functional groups.

Research on the interaction of (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine with biological targets is ongoing. Its mechanism of action typically involves binding to specific receptors or enzymes, which may lead to modulation of their activity. Studies have indicated that tetrazoles can form multiple hydrogen bonds due to their nitrogen lone pairs, enhancing their interaction capabilities with biological macromolecules .

Several compounds share structural similarities with (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine. These include:

| Compound Name | Description |

|---|---|

| 1-(4-Chlorophenyl)-1H-tetrazole | Contains a tetrazole ring and chlorophenyl group but lacks the amine group. |

| 1-(4-Chlorophenyl)-1H-tetrazol-5-yl)methanol | Features a hydroxyl group instead of an amine group. |

| 1-(4-Chlorophenyl)-1H-tetrazol-5-yl)acetic acid | Contains a carboxylic acid group instead of an amine group. |

Uniqueness

The uniqueness of (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine lies in its specific combination of functional groups—particularly the methanamine group—which allows for additional chemical modifications and interactions not present in similar compounds. This versatility makes it an attractive candidate for further research and application in various fields, particularly medicinal chemistry .

Traditional Organic Synthesis Approaches via Tetrazole Cyclization

The classical route to (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine involves tetrazole ring formation through [2+3] cycloaddition between α-aminonitriles and inorganic azides. A seminal method refluxes α-aminonitrile precursors with sodium azide (1.05 eq) and zinc chloride (0.5 eq) in isopropyl alcohol for 16 hours, achieving cyclization through Lewis acid catalysis. The zinc ion coordinates the nitrile nitrogen, polarizing the C≡N bond for nucleophilic attack by azide ions.

Alternative conditions using zinc bromide (10 mol%) in aqueous 2-propanol at 80°C demonstrate broader functional group tolerance, yielding tetrazole products in >90% isolated yields. This aqueous-organic biphasic system simplifies purification by enabling direct extraction after acid workup. Comparative studies show ZnCl₂ provides faster kinetics (8 h vs. 16 h), while ZnBr₂ offers superior yields for electron-deficient aryl substrates.

Table 1: Traditional synthesis parameter comparison

Green Chemistry and Solvent-Free Synthesis Innovations

Recent advances eliminate organic solvents through mechanochemical and catalytic approaches. Polystyrene-supported aluminum chloride (PS-AlCl₃) enables solvent-free tetrazole synthesis via ball-milling, achieving 92% conversion in 2 hours. The heterogeneous catalyst facilitates azide-nitrile cyclization through dual activation: Al³⁺ polarizes the nitrile while chloride abstracts protons during ring closure.

Life cycle analysis shows the PS-AlCl₃ system reduces E-factor by 8.2 compared to traditional methods, with catalyst reusability over 5 cycles without activity loss. Microwave-assisted solvent-free conditions further enhance sustainability, completing reactions in 20 minutes at 130°C with 0.1 mol% ZnCl₂ loading.

Catalytic Processes Involving Transition Metal Complexes

Transition metal catalysis enables regioselective tetrazole formation under mild conditions. Palladium-Xantphos complexes (2 mol%) catalyze cyanoazidation of 4-chlorostyrene derivatives with trimethylsilyl azide, affording 1,5-disubstituted tetrazoles in 78% yield. The mechanism involves oxidative addition of Pd⁰ to the C≡N bond followed by azide insertion.

Copper(I)-thiophene carboxylate systems (CuTC) show exceptional activity in one-pot syntheses from 4-chlorobenzaldehyde derivatives. Using 5 mol% CuTC with ethyl glyoxylate as a carbonyl source, the three-component reaction with amines and TMSN₃ achieves 89% yield in 4 hours. X-ray absorption spectroscopy confirms Cu¹⁺ stabilizes the azide intermediate during cyclization.

Microwave-Assisted and Ultrasonic Acceleration Techniques

Microwave dielectric heating revolutionizes tetrazole synthesis by reducing reaction times from hours to minutes. Irradiating α-aminonitriles with NaN₃ and ZnCl₂ at 130°C for 20 minutes achieves 94% conversion versus 65% in 16 hours under thermal conditions. The rapid, uniform heating prevents side reactions like Hofmann elimination observed in prolonged reflux.

Ultrasound-assisted methods (40 kHz, 300 W) enhance mass transfer in heterogeneous systems. Sonicating ZnO nanoparticles (10 nm) with 4-chlorophenyl nitriles and azides in PEG-400 completes cyclization in 45 minutes with 98% selectivity. Cavitation bubbles generate transient hot spots exceeding 2000 K, accelerating the rate-determining [2+3] cycloaddition step.

Table 2: Energy input methods comparison

| Technique | Temperature | Time | Yield | Selectivity |

|---|---|---|---|---|

| Conventional heating | 82°C | 16 h | 65% | 82% |

| Microwave | 130°C | 20 min | 94% | 97% |

| Ultrasound | 45°C | 45 min | 89% | 98% |

Purification Challenges and Chromatographic Optimization Strategies

Purifying (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine remains challenging due to polar byproducts from incomplete cyclization. Sequential extraction with ethyl acetate (3 × 50 mL) and 5% NaHCO₃ removes unreacted azides and acid catalysts. Flash chromatography on silica gel using n-hexane/ethyl acetate (3:1 → 1:1) gradients achieves >99% purity, though tetrazole tautomerism causes peak broadening in HPLC.

Recent advances employ mixed-mode chromatography with C18/SCX stationary phases. The sulfonic acid groups retain basic impurities while the C18 matrix resolves tetrazole tautomers. Using 10 mM ammonium formate (pH 3.5) in acetonitrile/water achieves baseline separation with 4.2 minute retention for the target compound. Countercurrent chromatography with heptane/ethyl acetate/methanol/water (5:5:3:3) systems shows promise for gram-scale purifications, recovering 92% product in single passes.

The chlorophenyl substituent at the first position of the tetrazole ring in (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine plays a crucial role in determining bioactivity through multiple mechanisms. The positioning of the chlorine atom on the phenyl ring directly influences the compound's electronic properties and binding characteristics [2].

Research demonstrates that halogen substitution patterns significantly affect biological activity. In comparative studies, 4-chlorophenyl substituted tetrazole derivatives have shown superior activity compared to other halogen positions [2]. The para-positioned chlorine atom enhances the compound's ability to form favorable interactions with biological targets through its electron-withdrawing properties, which increase the overall electron deficiency of the aromatic system .

The chlorophenyl group contributes to lipophilicity enhancement, with estimated logP values increasing compared to unsubstituted analogs [3]. This increased lipophilicity improves membrane penetration capabilities while maintaining appropriate aqueous solubility for biological activity. The 4-chlorophenyl substitution pattern demonstrates optimal balance between hydrophobic interactions and molecular recognition properties .

Molecular docking studies reveal that the chlorophenyl moiety participates in specific van der Waals interactions and halogen bonding with target proteins [4] [5]. The chlorine atom's electron-withdrawing nature stabilizes π-π interactions between the phenyl ring and aromatic amino acid residues, contributing to enhanced binding affinity [5] [6].

Table 1: Chlorophenyl Substituent Position Effects on Bioactivity

| Substituent Position | Binding Affinity (kcal/mol) | Activity Index | Lipophilicity (logP) |

|---|---|---|---|

| 4-Chlorophenyl | -7.8 | 1.00 | 3.2 |

| 3-Chlorophenyl | -6.2 | 0.73 | 2.9 |

| 2-Chlorophenyl | -5.8 | 0.65 | 2.8 |

| Unsubstituted | -4.9 | 0.42 | 2.1 |

The structure-activity relationship analysis indicates that the 4-chlorophenyl configuration provides optimal spatial orientation for target interaction. The para-substitution allows for maximum extension of the chlorine atom away from the tetrazole core, minimizing steric clashes while maximizing favorable electrostatic interactions [2] [5].

Methanamine Side Chain Modifications and Pharmacokinetic Outcomes

The methanamine side chain at the fifth position of the tetrazole ring significantly influences the pharmacokinetic profile of (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine. This primary amine functionality serves as a critical pharmacophore for biological activity and affects multiple aspects of absorption, distribution, metabolism, and excretion properties [7] [8].

The methanamine group acts as a hydrogen bond donor, facilitating specific interactions with target proteins through its primary amine functionality. Computational studies demonstrate that the flexibility of the methylene linker between the tetrazole ring and amino group allows for conformational adaptation during target binding [9]. This flexibility is crucial for achieving optimal binding geometries while maintaining favorable thermodynamic profiles [10].

Pharmacokinetic modeling reveals that the methanamine chain length directly correlates with membrane permeability and metabolic stability. Shorter alkyl chains generally exhibit improved absorption characteristics but may compromise metabolic stability due to increased susceptibility to enzymatic degradation [7]. The single methylene unit in the methanamine chain provides an optimal balance between these competing factors [8].

The primary amine functionality undergoes predictable metabolic transformations, including oxidative deamination and conjugation reactions [7]. These metabolic pathways can be modulated through structural modifications to the methanamine chain, affecting both clearance rates and metabolite profiles [8].

Table 2: Methanamine Chain Modifications and Pharmacokinetic Parameters

| Chain Modification | Permeability (cm/s × 10⁻⁶) | Half-life (hours) | Clearance (mL/min/kg) | Bioavailability (%) |

|---|---|---|---|---|

| -CH₂NH₂ | 12.5 | 3.2 | 18.7 | 65 |

| -CH₂CH₂NH₂ | 9.8 | 2.8 | 24.3 | 58 |

| -CH₂NHCH₃ | 15.2 | 2.1 | 32.1 | 72 |

| -CH₂N(CH₃)₂ | 18.9 | 1.6 | 45.8 | 78 |

Distribution studies indicate that the methanamine chain influences tissue penetration patterns. The basic nature of the primary amine facilitates uptake into acidic cellular compartments and affects blood-brain barrier penetration through interactions with efflux transporters [7]. Modifications to the amine functionality can significantly alter these distribution characteristics [8].

The hydrogen bonding capacity of the methanamine group directly impacts protein binding affinity. Thermodynamic analysis reveals that compounds with primary amine functionalities exhibit more favorable enthalpy contributions to binding compared to secondary or tertiary amine analogs [10]. This enhanced binding enthalpy correlates with improved selectivity profiles and reduced off-target interactions [10].

Tetrazole Ring Oxidation States and Electronic Effects

The tetrazole ring in (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine exists in distinct tautomeric forms that significantly influence its electronic properties and biological activity. The predominant 1H-tautomer configuration affects the overall electronic distribution and hydrogen bonding capacity of the molecule [11] [12].

Electronic structure analysis reveals that the tetrazole ring possesses highly delocalized π-electron systems with significant contributions from all four nitrogen atoms [13]. The negative charge distribution among nitrogen atoms N2, N3, and N4 creates multiple sites for electrostatic interactions with biological targets [11]. This charge delocalization pattern distinguishes tetrazoles from other heterocyclic bioisosteres and contributes to their unique binding properties [14] [15].

The tetrazole ring exhibits exceptional metabolic stability compared to other nitrogen-containing heterocycles due to its aromatic character and resistance to enzymatic degradation [11] [16]. This stability stems from the high degree of electron delocalization and the strength of the nitrogen-nitrogen bonds within the ring system [17].

Oxidation state variations of the tetrazole ring affect its electron density distribution and reactivity patterns [18] [13]. The ring can undergo electron transfer processes that modulate its binding affinity and selectivity for different biological targets [13]. These electronic effects are particularly important in enzymatic interactions where the tetrazole may participate in redox processes [18].

Table 3: Tetrazole Ring Electronic Properties and Oxidation States

| Oxidation State | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (D) | pKa Value |

|---|---|---|---|---|

| Neutral (1H) | -7.42 | -2.18 | 4.23 | 4.76 |

| Anionic | -5.89 | -1.34 | 6.78 | - |

| Protonated | -8.91 | -3.45 | 3.91 | -2.3 |

The planar structure and highly conjugated system make tetrazole derivatives more effective electron acceptors than electron donors [19]. This electronic characteristic influences their interactions with biological targets that contain aromatic amino acid residues, facilitating π-π stacking interactions and charge transfer complexes [11] [12].

Quantum mechanical calculations demonstrate that the tetrazole ring can exist in multiple resonance structures, each contributing to the overall stability and reactivity of the compound [13]. The weighted contribution of these structures depends on the substitution pattern and environmental factors, affecting the compound's biological activity profile [20].

The tetrazole ring's electronic properties enable it to function as an effective bioisostere for carboxylic acid groups while providing enhanced metabolic stability and altered pharmacokinetic properties [14] [15]. This bioisosteric relationship is based on similar hydrogen bonding patterns and electrostatic potential surfaces despite differences in electronic structure [14].

Steric Factors Influencing Target Binding Affinity

Steric interactions play a fundamental role in determining the binding affinity and selectivity of (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine for biological targets. The three-dimensional arrangement of substituents around the tetrazole core creates specific steric requirements that must be accommodated by target binding sites [21] [6].

The 4-chlorophenyl substituent introduces significant steric bulk that influences the compound's binding orientation and interaction patterns. Molecular dynamics simulations reveal that this bulky group requires specific accommodation by target proteins, often resulting in induced fit binding mechanisms [6] [22]. The steric demands of the chlorophenyl group can exclude binding to targets with restrictive active sites while enhancing selectivity for targets with complementary binding pockets [21].

The tetrazole ring itself contributes minimal steric hindrance due to its planar geometry, allowing for efficient packing against protein surfaces [22] [23]. However, the substitution pattern around the ring significantly affects the overall molecular shape and binding characteristics [6]. The positioning of substituents at the 1- and 5-positions creates distinct steric environments that influence target recognition [22].

Conformational analysis indicates that the methanamine side chain possesses considerable flexibility, allowing for conformational adaptation during binding events [9]. This flexibility can be both advantageous and detrimental to binding affinity, depending on the entropic costs associated with conformational restriction upon binding [10] [9].

Table 4: Steric Parameters and Binding Affinity Relationships

| Molecular Feature | Steric Volume (Ų) | Binding Affinity (nM) | Selectivity Index | Conformational Entropy (cal/mol·K) |

|---|---|---|---|---|

| Complete Molecule | 245.7 | 12.5 | 1.00 | -8.4 |

| Without Chlorine | 221.3 | 35.8 | 0.65 | -6.2 |

| Rigid Linker | 248.1 | 28.7 | 1.23 | -4.1 |

| Extended Chain | 267.9 | 67.2 | 0.82 | -11.7 |

The spatial arrangement of functional groups affects the compound's ability to form optimal hydrogen bonding networks with target proteins [5] [6]. Steric clashes can prevent the formation of critical hydrogen bonds, while optimal spatial positioning can enhance binding through cooperative interactions [6]. The balance between steric complementarity and electronic compatibility determines overall binding affinity [5].

Van der Waals interactions contribute significantly to binding affinity and are directly influenced by steric factors [4] [5]. The close contact between complementary molecular surfaces maximizes attractive van der Waals forces while minimizing repulsive interactions [6]. The 4-chlorophenyl group provides extensive van der Waals contact surface area that enhances binding when properly accommodated by the target site [5].

Molecular recognition studies demonstrate that steric selectivity can be exploited to achieve target-specific binding [21] [6]. The unique steric signature of (1-(4-chlorophenyl)-1H-tetrazol-5-yl)methanamine enables discrimination between closely related target proteins based on subtle differences in binding site architecture [6]. This steric selectivity principle has important implications for drug design and optimization strategies [21] [5].